![molecular formula C18H21ClN4O3 B4892457 N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4892457.png)
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline
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Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline, also known as GW3965, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. It belongs to a class of compounds called liver X receptor (LXR) agonists, which have been shown to have beneficial effects on lipid metabolism and inflammation.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to activate LXR, which plays a critical role in regulating cholesterol and glucose metabolism, as well as inflammation. In animal models, N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been shown to reduce atherosclerotic plaque formation, improve insulin sensitivity, and inhibit tumor growth.
Mechanism of Action
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline acts as an agonist of LXR, which is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, as well as inflammation. Upon binding to LXR, N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline induces conformational changes that allow it to interact with coactivator proteins and initiate transcription of target genes. This leads to increased expression of genes involved in cholesterol efflux, fatty acid oxidation, and glucose uptake, as well as decreased expression of genes involved in inflammation.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been shown to have several biochemical and physiological effects, including increased cholesterol efflux from macrophages, decreased plasma triglycerides and LDL cholesterol, improved insulin sensitivity, and reduced inflammation. In addition, it has been shown to inhibit tumor growth in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline in lab experiments is its specificity for LXR, which allows researchers to study the effects of LXR activation on various biological processes. However, one of the limitations is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline, including the development of more potent and selective LXR agonists, the identification of novel target genes and pathways regulated by LXR, and the evaluation of its therapeutic potential in various diseases. In addition, the use of N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline in combination with other drugs or therapies may enhance its efficacy and reduce toxicity.
Synthesis Methods
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline involves several steps, including the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol, which is then reacted with 2-nitro-5-chloroaniline in the presence of a base to form the target compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-piperazin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c19-14-1-4-16(5-2-14)26-12-9-21-17-13-15(3-6-18(17)23(24)25)22-10-7-20-8-11-22/h1-6,13,20-21H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMQPLZJNMTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline |
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